![molecular formula C10H19NO4 B2566709 trans-3,5-Dihydroxy-piperidine-1-carboxylic acid t-butyl ester CAS No. 1271240-62-0](/img/structure/B2566709.png)
trans-3,5-Dihydroxy-piperidine-1-carboxylic acid t-butyl ester
Übersicht
Beschreibung
“trans-3,5-Dihydroxy-piperidine-1-carboxylic acid t-butyl ester” is a chemical compound with the molecular formula C10H19NO4 . It has a molecular weight of 217.27 . It is a potent heterocyclic compound.
Synthesis Analysis
The synthesis of piperidine derivatives, such as “trans-3,5-Dihydroxy-piperidine-1-carboxylic acid t-butyl ester”, involves various methods. One common method is the N-heterocyclization of primary amines with diols . Another method involves the hydroamination of unactivated olefins with primary and secondary alkylamines .Molecular Structure Analysis
The InChI code for “trans-3,5-Dihydroxy-piperidine-1-carboxylic acid t-butyl ester” is 1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m0/s1 .Physical And Chemical Properties Analysis
“trans-3,5-Dihydroxy-piperidine-1-carboxylic acid t-butyl ester” is a light yellow solid . It should be stored sealed in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Rosuvastatin Intermediate
This compound is a key chiral intermediate in the synthesis of the side chain of the lipid-lowering drug rosuvastatin . Carbonyl reductases have shown excellent activity for the biosynthesis of this compound .
Development of Self-Sufficient Biocatalysts
The compound has been used in the development of a self-sufficient biocatalyst based on carbonyl reductase and NADP+ co-immobilization strategy . This biocatalyst achieved in situ cofactor regeneration and showed high enantioselectivity and yield .
Asymmetric Synthesis
The compound is used in asymmetric synthesis, which is a type of chemical synthesis. It is used in reactions that produce an asymmetric product from a symmetric starting material, using a chiral catalyst .
Pharmaceutical Applications
Piperidine derivatives, including this compound, have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Drug Discovery
The piperidine nucleus, which is part of this compound, is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . It has been used in the discovery of new drugs .
Biological Research
The compound has been used in biological research, particularly in studies related to its pharmacophoric features . It has been utilized in different therapeutic applications .
Synthesis of Various Piperidine Derivatives
The compound has been used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Research in Organic Chemistry
The development of fast and cost-effective methods for the synthesis of substituted piperidines, including this compound, is an important task of modern organic chemistry .
Safety and Hazards
The safety information for “trans-3,5-Dihydroxy-piperidine-1-carboxylic acid t-butyl ester” indicates that it is a warning substance . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Wirkmechanismus
Target of Action
Tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate is a key chiral intermediate used in the synthesis of the side chain of the lipid-lowering drug rosuvastatin . The primary target of this compound is the enzyme carbonyl reductase, which shows excellent activity for the biosynthesis of this compound .
Mode of Action
The interaction of tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate with its target, carbonyl reductase, leads to the biosynthesis of the compound. This process requires the cofactor NADH/NADPH .
Biochemical Pathways
The biosynthesis of tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate involves the use of carbonyl reductase and a cofactor co-immobilization strategy . This process leads to the in situ regeneration of the cofactor, contributing to the high yield and enantioselectivity of the synthesis .
Result of Action
The result of the action of tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate is the production of a key chiral intermediate for the synthesis of the side chain of rosuvastatin . This contributes to the overall efficacy of rosuvastatin, a lipid-lowering drug .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate. For instance, the use of a self-sufficient biocatalyst based on carbonyl reductase and NADP+ co-immobilization strategy was developed, which achieved in situ cofactor regeneration . This strategy showed high enantioselectivity and yield, demonstrating the potential of the self-sufficient biocatalyst for the asymmetric biosynthesis of rosuvastatin intermediate .
Eigenschaften
IUPAC Name |
tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUUHOYXJWSXIA-HTQZYQBOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate | |
CAS RN |
1271240-62-0 | |
Record name | tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.